Acyclovir L-Alaninate

Description

Pharmacokinetic and Pharmacodynamic Limitations of Parent Acyclovir (B1169)

Acyclovir, while effective, exhibits several limitations that can hinder its clinical utility. These include poor oral bioavailability and a dependency on viral enzymes for its activation. researchgate.netpharmgkb.org

Acyclovir is characterized by low and variable oral bioavailability, typically ranging from 10% to 30%. researchgate.netnih.govklinickafarmakologie.cz This poor absorption is a significant clinical challenge, often necessitating frequent and high doses to achieve therapeutic concentrations. researchgate.net The low bioavailability is attributed to several factors, including its limited permeability across the intestinal epithelium. researchgate.netopenrepository.com Acyclovir is a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability. nih.govresearchgate.netnih.gov Its absorption is thought to occur primarily through passive diffusion via the paracellular route. researchgate.net The drug's polarity and limited lipophilicity hinder its ability to efficiently partition into and cross the lipid membranes of intestinal cells. nih.govscirp.org

Oral Bioavailability of Acyclovir: 10-30% nih.govklinickafarmakologie.cz

BCS Classification: Class III (High Solubility, Low Permeability) nih.govresearchgate.netnih.gov

The limited solubility of acyclovir, particularly in the physiological pH range of the gastrointestinal tract, further contributes to its absorption challenges. nih.gov

The antiviral activity of acyclovir is dependent on its conversion to acyclovir monophosphate by a viral-encoded enzyme, thymidine (B127349) kinase (TK). pharmgkb.orgnih.gov This initial phosphorylation step is crucial and is the rate-limiting factor in its mechanism of action. pharmgkb.org Subsequently, cellular enzymes further phosphorylate the monophosphate to the active triphosphate form, which inhibits viral DNA polymerase. pharmgkb.org

This dependency on viral TK presents a significant challenge, as resistance to acyclovir can emerge through mutations in the viral TK gene. nih.govmdpi.comresearchgate.net These mutations can lead to a lack of or altered TK activity, rendering the virus resistant to the drug. researchgate.netresearchgate.net This is a particular concern in immunocompromised patients who may require long-term antiviral therapy. researchgate.netbiorxiv.org

Fundamental Principles of Acyclovir Prodrug Design

The design of acyclovir prodrugs, such as Acyclovir L-alaninate, is a strategic approach to circumvent the aforementioned limitations. humanjournals.comjiwaji.edu The core principle is to temporarily modify the acyclovir molecule to enhance its delivery and then release the active parent drug at the site of action. humanjournals.com

A key objective of acyclovir prodrug design is to improve its transport into intestinal epithelial cells and subsequently into virus-infected cells. nih.govresearchgate.net By masking the polar functional groups of acyclovir with a promoiety, such as an amino acid like L-alanine, the prodrug becomes more lipophilic. mdpi.com This increased lipophilicity can facilitate passive diffusion across cell membranes. acs.org

Furthermore, the amino acid promoiety can be designed to be recognized by specific transporters expressed on the intestinal epithelium, such as amino acid transporters or peptide transporters (like PEPT1). nih.govnih.govresearchgate.net This allows for carrier-mediated uptake, a more efficient process than passive diffusion, leading to significantly higher intracellular concentrations of the prodrug. nih.govmdpi.com Once inside the cell, the promoiety is cleaved by intracellular enzymes, releasing the active acyclovir. nih.govmdpi.com

Studies have shown that amino acid ester prodrugs of acyclovir exhibit affinity for various amino acid transporters. nih.gov For instance, the L-valyl ester of acyclovir, valacyclovir (B1662844), demonstrates a 3- to 5-fold increase in oral bioavailability compared to acyclovir, largely due to its interaction with the PEPT1 transporter. nih.govmdpi.com

Prodrug strategies also aim to overcome the physicochemical barriers that limit acyclovir's effectiveness, such as its poor aqueous solubility. humanjournals.comnih.gov While acyclovir itself is classified as having high solubility, its solubility is pH-dependent and can be limited under certain conditions. nih.gov Esterification with amino acids can significantly increase the aqueous solubility of the resulting prodrug. humanjournals.commdpi.com For example, dipeptide ester prodrugs of acyclovir have been shown to be highly water-soluble. researchgate.net This enhanced solubility can improve the dissolution of the drug in the gastrointestinal fluids, making more of the drug available for absorption. researchgate.net

The table below summarizes the impact of the prodrug approach on key parameters of acyclovir.

| Parameter | Acyclovir | Acyclovir Prodrugs (e.g., Valacyclovir) |

| Oral Bioavailability | 10-30% nih.govklinickafarmakologie.cz | 54.5% (for Valacyclovir) pharmgkb.org |

| Intestinal Transport | Primarily passive diffusion researchgate.net | Carrier-mediated transport (e.g., via PEPT1) nih.govmdpi.com |

| Aqueous Solubility | pH-dependent, can be limited nih.gov | Generally increased humanjournals.commdpi.com |

Specific Role of L-Alanine Moiety in Prodrug Conjugation

The conjugation of L-alanine to acyclovir is a key feature of this compound's design. This amino acid moiety plays a crucial role in enhancing the drug's absorption and bioavailability.

The use of amino acids as promoieties is a well-established strategy in prodrug design to improve the oral delivery of drugs with poor solubility and permeability. nih.govbenthamdirect.com Conjugating an amino acid to a parent drug can increase its water solubility and may also facilitate its transport across biological membranes via amino acid transporters. tandfonline.comnih.govbenthamdirect.com This approach leverages the body's natural uptake mechanisms for amino acids to enhance drug absorption. researchgate.netijper.org The structural diversity of amino acids allows for the fine-tuning of a prodrug's physicochemical properties to achieve desired pharmacokinetic outcomes. nih.govbenthamdirect.com

Several studies have demonstrated the effectiveness of this approach. For instance, amino acid prodrugs of various therapeutic agents have shown several-fold increases in aqueous solubility compared to the parent compounds. nih.govbenthamdirect.comresearchgate.net

The stereochemistry of the amino acid moiety is a critical factor in the design and efficacy of amino acid-conjugated prodrugs. The specific spatial arrangement of atoms can significantly influence the prodrug's interaction with enzymes and transporters, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of acyclovir prodrugs, the L-isomers of amino acids are generally preferred. This preference is often attributed to the stereospecificity of the enzymes responsible for hydrolyzing the ester bond and releasing the active acyclovir, as well as the amino acid transporters involved in absorption. For many nucleoside analogue prodrugs, including those utilizing the ProTide technology, the L-alanine moiety has consistently demonstrated superior biological activity compared to other amino acids like glycine (B1666218) or L-leucine. nih.govacs.org This highlights the importance of selecting the appropriate stereoisomer to optimize the therapeutic potential of the prodrug.

Overview of this compound within the Landscape of Acyclovir Prodrugs (e.g., Valacyclovir, Phosphoramidate (B1195095) ProTides)

This compound is one of several prodrugs developed to enhance the oral bioavailability of acyclovir. The most well-known of these is valacyclovir, the L-valyl ester of acyclovir. singlecare.comnih.gov Valacyclovir is efficiently converted to acyclovir after oral administration, resulting in significantly higher plasma concentrations of the active drug compared to oral acyclovir. singlecare.comnih.gov

Another important class of acyclovir prodrugs is the phosphoramidate ProTides. nih.govacs.org This technology involves masking the monophosphate of a nucleoside analogue with an aryl group and an amino acid ester. nih.gov This modification allows the prodrug to enter cells more effectively, bypassing the initial and often rate-limiting phosphorylation step that is dependent on viral enzymes. nih.govacs.org Research has shown that L-alanine-derived ProTides of acyclovir exhibit anti-HIV activity and can overcome resistance in herpes simplex virus (HSV) strains that are deficient in thymidine kinase. nih.govacs.orgfigshare.com

The development of these various prodrugs, including this compound, valacyclovir, and phosphoramidate ProTides, illustrates the ongoing efforts to optimize the delivery and efficacy of acyclovir through medicinal chemistry.

| Prodrug Strategy | Key Feature | Advantage |

| This compound | Esterification with L-alanine | Aims to improve oral absorption. medchemexpress.comnih.gov |

| Valacyclovir | Esterification with L-valine | Significantly increases oral bioavailability of acyclovir. singlecare.comnih.gov |

| Phosphoramidate ProTides | Masking of the monophosphate group with an aryl and an amino acid ester moiety | Bypasses the initial viral kinase-dependent phosphorylation step, potentially overcoming resistance. nih.govacs.org |

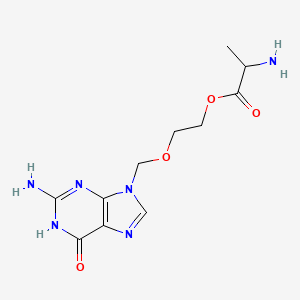

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRAGHHRGAJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Acyclovir L Alaninate and Its Derivatives

Esterification Pathways for Acyclovir (B1169) L-Alaninate

The synthesis of Acyclovir L-Alaninate is primarily achieved through the esterification of Acyclovir with the amino acid L-alanine. This modification is intended to enhance the bioavailability of the parent drug.

General Synthesis through Esterification of Acyclovir with L-Alanine

A common synthetic route to this compound involves the direct esterification of Acyclovir with L-alanine. This process typically requires the activation of either the carboxyl group of L-alanine or the hydroxyl group of Acyclovir to facilitate the formation of the ester bond. One widely adopted method involves the use of a coupling agent to activate the carboxyl group of a protected L-alanine derivative, which is then reacted with Acyclovir. nih.gov

A specific example of this approach involves a three-step process:

Formation of a protected amino acid anhydride (B1165640). nih.gov

Coupling of the protected amino acid anhydride with Acyclovir. nih.gov

Deprotection of the amino group of the resulting amino acid ester of Acyclovir. nih.gov

Key Synthetic Steps and Coupling Agents

A frequently utilized method for the synthesis of this compound employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The key steps in this synthesis are as follows:

Amino Acid Protection : The amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group. Boc-L-alanine is reacted with DCC to form a symmetric anhydride in a solvent such as dimethylformamide (DMF).

Esterification : The resulting anhydride is then coupled with Acyclovir. DMAP acts as a nucleophilic catalyst in this step to yield the mono-O-ester product. This reaction typically achieves yields in the range of 47–55%.

Deprotection : The final step involves the removal of the Boc protecting group. This is commonly achieved using trifluoroacetic acid (TFA), which yields this compound, often as a hydrochloride salt.

| Step | Reagents and Conditions | Product | Yield |

| Amino Acid Protection & Activation | Boc-L-alanine, Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF) | Symmetric anhydride of Boc-L-alanine | Not specified |

| Esterification | Acyclovir, 4-Dimethylaminopyridine (DMAP) | Mono-O-ester of Boc-L-alanine and Acyclovir | 47–55% |

| Deprotection | Trifluoroacetic acid (TFA) | This compound hydrochloride salt | Not specified |

Purification Techniques (e.g., Chromatographic Methods)

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and any remaining coupling agents or catalysts. Chromatographic techniques are widely employed for this purpose. Flash chromatography is a common method used to isolate the desired product with a high degree of purity. The choice of solvent system for chromatography is crucial for achieving effective separation.

Synthetic Approaches for L-Alanine-Derived Phosphoramidate (B1195095) ProTides of Acyclovir

The ProTide approach involves masking the negative charges of a monophosphate group with lipophilic moieties, which can facilitate the entry of the nucleotide analogue into the cell. This strategy has been successfully applied to Acyclovir, utilizing L-alanine as a key component of the phosphoramidate moiety.

Two-Step Procedure: Diastereomeric Intermediate Formation

The synthesis of L-alanine-derived phosphoramidate ProTides of Acyclovir is typically carried out via a two-step procedure that initially forms a diastereomeric intermediate. nih.govacs.org

The first step in this synthetic pathway involves the reaction of various L-alanine esters with a phosphorodichloridate, such as phenyl phosphorodichloridate. nih.govacs.org This reaction is conducted in the presence of a base, commonly triethylamine (B128534), at low temperatures (e.g., -10°C). nih.govacs.org The progress of the reaction can be monitored using ³¹P NMR spectroscopy. nih.govacs.org This reaction yields a phosphorochloridate intermediate, which is a mixture of diastereomers at the phosphorus center. nih.govacs.org The crude product from this step is often used in the subsequent reaction without further purification. nih.govacs.org

A variety of L-alanine esters can be utilized in this reaction, including:

Isopropyl ester nih.govacs.org

tert-Butyl ester nih.govacs.org

2-Ethylbutyl ester nih.govacs.org

Benzyl (B1604629) ester nih.govacs.org

The resulting phosphorochloridate intermediates are then coupled with Acyclovir in the second step to produce the final phosphoramidate ProTides.

| Reactant 1 | Reactant 2 | Base | Temperature | Product |

| L-Alanine esters (methyl, ethyl, isopropyl, tert-butyl, 2-ethylbutyl, benzyl) | Phenyl phosphorodichloridate | Triethylamine | -10°C | Phosphorochloridate intermediates |

Coupling Reactions with Acyclovir

The synthesis of this compound and its phosphoramidate derivatives involves sophisticated coupling reactions designed to attach the L-alanine moiety to the Acyclovir backbone. A predominant method is the phosphoramidate ProTide approach. nih.gov This strategy enhances intracellular delivery of the phosphorylated active agent by masking the phosphate (B84403) group's negative charges with lipophilic groups, thereby facilitating passive diffusion across cell membranes. nih.gov

The ProTide synthesis is typically a multi-step process. nih.govacs.org It begins with the reaction of various L-alanine esters (such as methyl, ethyl, isopropyl, tert-butyl, 2-ethylbutyl, and benzyl esters) with an activating agent like phenyl phosphorodichloridate. nih.gov This reaction, conducted in the presence of a base such as triethylamine at low temperatures, yields crucial phosphorochloridate intermediates. nih.gov These intermediates are then coupled with Acyclovir under anhydrous conditions, often using a catalyst like magnesium chloride (MgCl2), to produce the target this compound phosphoramidate as a mixture of diastereomers at the phosphorus center. researchgate.net

Alternative coupling strategies have also been employed for creating a direct ester linkage between L-alanine and Acyclovir. One common method involves the use of carbodiimide (B86325) coupling agents. In this approach, N-protected L-alanine, for instance, Boc-L-alanine, is reacted with dicyclohexylcarbodiimide (DCC) to form a symmetric anhydride intermediate. This activated species is then coupled with Acyclovir's primary hydroxyl group, a reaction catalyzed by 4-dimethylaminopyridine (DMAP), to form the ester bond. A final deprotection step is required to yield the this compound.

Optimization of Synthetic Pathways for Diastereomeric Mixtures

One key aspect of optimization involves the choice of the L-alanine ester substituent. Research has demonstrated that varying the ester group (e.g., methyl, ethyl, isopropyl, tert-butyl) influences the reaction yields and the physicochemical properties of the resulting diastereomeric mixture. nih.govacs.org For instance, the synthesis of intermediate compounds using different L-alanine esters with 4-nitrophenol (B140041) resulted in yields ranging from 37% to 84%. nih.govacs.org This variation suggests that the steric and electronic properties of the ester group play a significant role in the reaction's progress.

The reaction conditions for the coupling step are also critical. The use of a Lewis acid catalyst, such as MgCl2, has been shown to facilitate the reaction between the activated phosphoramidate intermediate and Acyclovir, leading to the formation of the diastereomeric mixture in ratios often approaching 1:1. researchgate.net Optimization involves fine-tuning the catalyst, solvent, and temperature to maximize the yield of the desired product mixture, which can range from 18% to 49% in this step. researchgate.net While diastereoselective synthesis, which aims to preferentially form one diastereomer over the other, is a goal in similar prodrug systems, many reported syntheses for this compound derivatives focus on producing the mixture and subsequently separating the isomers. uni-hamburg.de

Isolation and Characterization of Stereoisomers

Following the synthesis of the diastereomeric mixture, the isolation and characterization of the individual Sp- and Rp-stereoisomers are paramount for understanding their distinct biological and metabolic profiles. nih.gov

Chiral Column Chromatography for Sp- and Rp-Isomer Separation

The separation of Sp- and Rp-isomers of this compound phosphoramidates is a significant challenge due to their similar physical properties, making standard chromatography ineffective. nih.govacs.org Preparative chiral column chromatography, a form of high-performance liquid chromatography (HPLC), has proven to be the definitive method for this purpose. nih.govacs.org

Researchers have successfully isolated individual diastereomers using specific chiral stationary phases (CSPs). Polysaccharide-based columns, particularly those with cellulose (B213188) and amylose (B160209) derivatives, have been essential in achieving separation. nih.govresearchgate.net The choice of the chiral column and the mobile phase is critical and often determined empirically for each specific diastereomeric pair. nih.govresearchgate.net

For example, the successful separation of one derivative was achieved using a cellulose-based column (Lux 5 µm Cellulose-2) with a mobile phase of 2% water in acetonitrile (B52724). nih.govresearchgate.net In other cases, an amylose-based column (Lux 5 µm i-Amylose-3) was more effective, utilizing mobile phases such as 5-10% methanol (B129727) in acetonitrile or 5% isopropyl alcohol in methanol. nih.govresearchgate.net The success of these separations underscores the importance of the distinctive structural features of the cellulose and amylose stationary phases in differentiating between the Sp- and Rp-isomers. nih.govacs.org

The effectiveness of the separation is quantified by parameters such as the selectivity factor (α) and resolution (Rs). Data from these separations demonstrate that high yields of pure single isomers can be obtained with resolutions often greater than 1. nih.govresearchgate.net

Below are tables detailing the research findings on the chiral separation of this compound phosphoramidate derivatives.

Table 1: Chiral Column Chromatography Conditions for Isomer Separation

| Diastereomeric Mixture | Chiral Column Used | Mobile Phase Composition | Reference |

| Phenyl(methoxy-L-alaninyl) phosphoramidate of ACV | Lux 5 µm Cellulose-2 | Water:Acetonitrile (2:98) | nih.govacs.org |

| Phenyl(isopropoxy-L-alaninyl) phosphoramidate of ACV | Lux 5 µm i-Amylose-3 | Isopropyl alcohol:Methanol (5:95) | nih.govacs.org |

| Phenyl(2-ethylbutoxy-L-alaninyl) phosphoramidate of ACV | Lux 5 µm i-Amylose-3 | Isopropyl alcohol:Methanol (5:95) | nih.govacs.org |

| Phenyl(benzyloxy-L-alaninyl) phosphoramidate of ACV | Lux 5 µm i-Amylose-3 | Methanol in Acetonitrile (5-10%) | nih.gov |

Table 2: Yield and Resolution Data for Separated Sp- and Rp-Isomers

| Isomer Pair | Yield (Sp-Isomer) | Yield (Rp-Isomer) | Resolution (Rs) | Reference |

| Phenyl(methoxy-L-alaninyl) phosphoramidate of ACV | 22% | 83% | 1.27 | nih.govresearchgate.net |

| Phenyl(ethoxy-L-alaninyl) phosphoramidate of ACV | 42% | 40% | > 1 | nih.gov |

| Phenyl(isopropoxy-L-alaninyl) phosphoramidate of ACV | 41% | 40% | < 1 | nih.gov |

| Phenyl(benzyloxy-L-alaninyl) phosphoramidate of ACV | 40% | 40% | > 1 | nih.gov |

Mechanisms of Bioconversion and Intracellular Activation

Enzymatic Hydrolysis Pathways of Acyclovir (B1169) L-Alaninate

The initial and critical step in the bioconversion of acyclovir L-alaninate is the cleavage of the ester bond linking L-alanine to acyclovir. This hydrolysis is primarily mediated by enzymes present in various tissues and cellular compartments.

Carboxypeptidases are key enzymes involved in the hydrolysis of the amino acid ester moiety of prodrugs like this compound. nih.govresearchgate.net Studies utilizing carboxypeptidase Y (CPY) as a model enzyme have demonstrated its capability to catalyze the cleavage of the ester bond. acs.orgnih.gov This enzymatic hydrolysis is a crucial first step in the activation pathway of phosphoramidate (B1195095) ProTides of acyclovir, which are designed to bypass the initial phosphorylation step dependent on viral thymidine (B127349) kinase. nih.govacs.orgnih.gov The process is initiated by the enzymatic hydrolysis of the amino acid ester, followed by a series of intramolecular reactions that ultimately release the acyclovir monophosphate. nih.gov

The enzymatic hydrolysis kinetics of phosphoramidate ProTides of acyclovir have been investigated using CPY. acs.orgnih.gov These studies reveal that the rate of hydrolysis can be influenced by the stereochemistry at the phosphorus center of the phosphoramidate moiety. acs.orgnih.gov

In addition to carboxypeptidases, esterases play a significant role in the cleavage of the this compound prodrug. nih.gov These enzymes are ubiquitous in the body and contribute to the hydrolysis of the ester linkage, releasing acyclovir. The activation of phosphoramidate ProTides of acyclovir involves an initial enzymatic hydrolysis of the amino acid ester moiety, which can be mediated by either esterase- or carboxypeptidase-type enzymes. nih.gov Human plasma contains various esterases, including carboxypeptidase A, aldehyde dehydrogenase, and lipase, which can contribute to the degradation of ester prodrugs. mdpi.com

The rate of hydrolysis of this compound and similar amino acid ester prodrugs of acyclovir has been evaluated in various biological matrices to understand their stability and conversion rates. These studies are crucial for predicting the in vivo performance of the prodrug.

Tissue Homogenates: In corneal tissue homogenates, L-alanine-acyclovir (AACV) demonstrated rapid conversion to acyclovir, with complete degradation observed in less than 5 minutes. nih.govnih.govarvojournals.orgresearchgate.net In intestinal homogenates, AACV also hydrolyzed rapidly, with a half-life of 6 minutes. nih.gov The enzymatic activity in different tissues varies, with more enzymatically active tissues like the liver showing greater hydrolysis compared to less active tissues like plasma. nih.gov

Caco-2 Cells: Caco-2 cells, a human colon adenocarcinoma cell line, are often used as an in vitro model for intestinal absorption. Hydrolysis kinetic studies in Caco-2 cell suspensions have shown that prodrugs like AACV can be hydrolyzed by enterocytic enzymes. nih.gov This intracellular hydrolysis following transport across the apical membrane is a key step in the absorption process. researchgate.net

Plasma: In human plasma, ester prodrugs of acyclovir are also subject to enzymatic hydrolysis. mdpi.com The L-valyl ester of acyclovir, valacyclovir (B1662844), undergoes extensive first-pass hydrolysis in the liver and intestinal wall, leading to high plasma concentrations of acyclovir. psu.edu

Below is a table summarizing the hydrolysis half-life of this compound (AACV) in different biological samples.

| Biological Sample | Half-life (t½) | Reference |

| Corneal Tissue Homogenate | < 5 minutes | nih.govnih.govarvojournals.orgresearchgate.net |

| Intestinal Homogenate | 6 minutes | nih.gov |

The stereochemistry of the amino acid used in the prodrug design significantly impacts the rate of enzymatic hydrolysis. Generally, L-amino acid esters are preferred substrates for the hydrolyzing enzymes over their D-isomer counterparts. researchgate.netmdpi.com

This stereoselectivity is attributed to the specific recognition of the L-isomers by enzymes like carboxypeptidases. Studies comparing L- and D-valyl ester derivatives of acyclovir have shown that the L-valyl ester exhibits higher permeability and faster conversion to the parent drug. mdpi.com Similarly, for phosphoramidate ProTides of acyclovir, the L-alanine derivatives show superior hydrolysis rates compared to D-isomers due to stereoselective enzyme recognition. The activation of prodrugs containing D-configuration amino acids in cell homogenates is significantly slower than those with the L-configuration. mdpi.com

For phosphoramidate ProTides of acyclovir, which have a chiral phosphorus center, the Rp-isomer has been found to be more readily hydrolyzed by carboxypeptidase Y than the Sp-isomer. acs.orgnih.gov

Intracellular Cascade for Acyclovir Triphosphate Formation

Following the initial hydrolysis of the prodrug, the liberated acyclovir must undergo a series of intracellular phosphorylation steps to become the active antiviral agent, acyclovir triphosphate.

Upon entry into the cell, either through passive diffusion or transporter-mediated uptake, this compound is hydrolyzed by intracellular enzymes, such as esterases, to release acyclovir and the naturally occurring amino acid, L-alanine. researchgate.net This intracellular liberation is a critical step that makes acyclovir available for the subsequent activation cascade.

Once acyclovir is released, it is converted to acyclovir monophosphate by a virus-specific enzyme, thymidine kinase. basicmedicalkey.comdrugbank.comdermnetnz.org This initial phosphorylation step is highly selective for virus-infected cells. basicmedicalkey.comdrugbank.com Subsequently, host cell enzymes, such as guanylate kinase, convert the monophosphate to the diphosphate (B83284) form, and other cellular kinases produce the active acyclovir triphosphate. drugbank.comdrugbank.com Acyclovir triphosphate then inhibits viral DNA polymerase, leading to the termination of the viral DNA chain and preventing viral replication. drugbank.comdermnetnz.org

Acyclovir Monophosphate Formation via Viral Thymidine Kinase

The initial and most critical step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate. nih.gov This conversion is selectively catalyzed by a viral-encoded enzyme, thymidine kinase (TK). oup.comexpasy.org In uninfected host cells, this phosphorylation occurs to a very limited extent, which accounts for the drug's high selectivity and low toxicity to normal cells. nih.govoup.com The affinity of acyclovir for viral thymidine kinase is approximately 200 times greater than for the human equivalent. fortunejournals.com This preferential phosphorylation in virus-infected cells is the cornerstone of acyclovir's mechanism of action. patsnap.compnas.org The viral TK recognizes acyclovir as a substrate, initiating the metabolic cascade that leads to the formation of the active antiviral compound. oup.com

Subsequent Phosphorylation to Acyclovir Triphosphate by Cellular Enzymes

Once acyclovir monophosphate is formed, it is further phosphorylated by host cellular enzymes. patsnap.comduchefa-biochemie.com Cellular guanylate kinase catalyzes the conversion of acyclovir monophosphate to acyclovir diphosphate. oup.com Subsequently, other cellular kinases, such as phosphoglycerate kinase, complete the process by converting the diphosphate to the active acyclovir triphosphate. This sequential phosphorylation, initiated by viral TK and completed by cellular enzymes, results in the accumulation of acyclovir triphosphate within infected cells. nih.gov Studies have shown that the concentration of acyclovir triphosphate in herpes simplex virus (HSV)-infected cells can be 40 to 100 times greater than in uninfected cells. nih.gov

Mechanism of Viral DNA Polymerase Inhibition and Chain Termination

Acyclovir triphosphate is the active moiety that potently inhibits viral DNA synthesis. oup.compatsnap.com Its mechanism of action is twofold:

Competitive Inhibition: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.compnas.org The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than for cellular DNA polymerase, further contributing to its selective antiviral activity. oup.compatsnap.com

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir triphosphate acts as a chain terminator. patsnap.compnas.org Acyclovir lacks the 3'-hydroxyl group found in natural deoxynucleosides, which is essential for the formation of the phosphodiester bond required for DNA chain elongation. patsnap.compatsnap.com Its incorporation, therefore, results in the premature termination of the DNA chain, effectively halting viral replication. patsnap.compatsnap.com The viral DNA polymerase becomes trapped on the acyclovir-terminated template, inactivating the enzyme. nih.govnih.gov

Table 1: Inhibition Constants (Ki) of Acyclovir Triphosphate (ACVTP) for Viral and Cellular DNA Polymerases This table illustrates the comparative inhibitory activity of ACVTP against various DNA polymerases.

| Enzyme | Ki (µM) |

| HSV-1 DNA Polymerase | 0.03 |

| DNA Polymerase Alpha | 0.15 |

| EBV DNA Polymerase | 9.8 |

| DNA Polymerase Beta | 11.9 |

Data sourced from a study on the effect of acyclovir triphosphate on herpesviral and cellular DNA polymerases. nih.gov

Thymidine Kinase Bypass Strategies with ProTide Technology

A significant limitation of acyclovir is its reliance on viral thymidine kinase for its initial activation. cardiff.ac.uknih.gov Resistance to acyclovir can emerge through mutations in the viral TK gene, rendering the virus unable to phosphorylate the drug. pnas.orgnih.gov To overcome this, the ProTide (prodrug of a nucleotide) technology has been developed. nih.govtandfonline.comnih.gov

The ProTide approach involves masking the monophosphate group of a nucleoside analogue with lipophilic moieties, specifically an aryl group and an amino acid ester. nih.govnih.gov This chemical modification neutralizes the negative charge of the phosphate (B84403) group, allowing the prodrug to enter cells via passive diffusion, thereby bypassing the need for active transport or the initial phosphorylation step by viral TK. nih.govnih.gov

Once inside the cell, the ProTide is enzymatically cleaved to release the nucleoside monophosphate. nih.gov This process typically involves an initial hydrolysis of the amino acid ester by cellular esterases or carboxypeptidases, followed by a cyclization reaction that displaces the aryl group, and finally, a phosphoramidase-mediated cleavage of the P-N bond to yield the active nucleoside monophosphate. nih.gov

By delivering the monophosphate form of acyclovir directly into the cell, the ProTide strategy effectively bypasses the requirement for viral thymidine kinase. cardiff.ac.uknih.gov This has been demonstrated by the retained antiviral activity of acyclovir ProTides against TK-deficient strains of HSV-1. nih.govnih.gov Research has shown that L-alanine is a particularly effective amino acid for this purpose in the context of anti-HIV activity of acyclovir ProTides. nih.gov This technology not only offers a solution to TK-based resistance but also has the potential to broaden the antiviral spectrum of nucleoside analogues. nih.govnih.gov

Cellular and Subcellular Transport Mechanisms

Interaction with Amino Acid Transporters

Acyclovir (B1169) L-alaninate and other amino acid ester prodrugs of acyclovir have been designed to leverage the body's natural amino acid transport systems to improve drug absorption. nih.gov These transport systems are ubiquitously expressed and exhibit overlapping substrate specificities, making them ideal targets for drug delivery. researchgate.net

Studies have demonstrated that amino acid ester prodrugs of acyclovir, including the L-alanine variant (AACV), exhibit affinity for multiple amino acid transporters. nih.govnih.gov This interaction facilitates their transport across cellular membranes, leading to increased intracellular concentrations of the parent drug, acyclovir. The affinity and subsequent permeability are influenced by the specific amino acid conjugated to acyclovir. For instance, L-alanine was identified as an optimal choice for enhancing the anti-HIV activity of acyclovir ProTides.

The permeability of these prodrugs is not uniform and depends on the specific transport systems they interact with. For example, the L-serine ester of acyclovir (SACV) demonstrated higher permeability across the cornea compared to other prodrugs, a phenomenon attributed to its recognition by multiple transporters. researchgate.netnih.gov

Research has identified several specific amino acid transporter systems involved in the uptake of acyclovir prodrugs. Among these are the Na⁺-dependent neutral amino acid transporter ASCT1 (Alanine-, Serine-, Cysteine-, and Threonine-preferring Transporter 1) and the B⁰,+ system, which transports both neutral and cationic amino acids. nih.govnih.gov

ASCT1, found on the corneal epithelium, was a key target in the design of water-soluble amino acid prodrugs of acyclovir, including Acyclovir L-alaninate, with the goal of improving ocular drug delivery. nih.govsolvobiotech.com The B⁰,+ transporter has also been shown to play a role in the transport of valacyclovir (B1662844), a valine ester of acyclovir, with transport efficiency comparable to the peptide transporter PEPT1. nih.gov Furthermore, the transporter SLC6A14 (also known as ATB⁰,+) has been shown to transport valyl esters of acyclovir. frontiersin.org

Competitive inhibition studies are crucial for confirming the interaction between prodrugs and specific transporters. In these studies, the uptake of a radiolabeled natural amino acid (the substrate) is measured in the presence of the prodrug. A significant reduction in the uptake of the labeled substrate indicates that the prodrug is competing for the same transport system.

For instance, it was observed that the uptake of [³H] L-alanine was significantly inhibited by this compound (AACV). nih.gov In another study, L-serine-succinate-ACV (SSACV) was found to competitively inhibit the uptake of [³H] L-alanine in rabbit primary corneal epithelial cells (rPCEC) and across the intact rabbit cornea. nih.govnih.gov A Lineweaver-Burk plot confirmed the competitive nature of this inhibition. researchgate.netnih.gov

Interestingly, some acyclovir prodrugs demonstrated interactions with multiple transporters. The translocation of L-serine-ACV (SACV) across the cornea was inhibited by both arginine (a substrate for cationic amino acid transporters) and BCH (a substrate for the large neutral amino acid transport system, LAT, and the B⁰,+ system). nih.govnih.gov This suggests that SACV is recognized and transported by several different systems.

Below is a table summarizing the inhibitory effects of various acyclovir prodrugs on the uptake of different amino acids.

| Prodrug | Inhibits Uptake of [³H] L-alanine | Inhibits Uptake of [³H] Arginine | Inhibits Uptake of [³H] Phenylalanine |

| AACV | Yes nih.gov | No | No |

| SSACV | Yes nih.gov | Partially nih.gov | Partially nih.gov |

| SACV | No nih.gov | Yes (~51% inhibition) nih.govnih.gov | Yes (~38% inhibition in presence of BCH) nih.govnih.gov |

| CACV | No nih.gov | No | No |

Prodrug Permeability Across Biological Barriers

A primary goal of developing prodrugs like this compound is to enhance the permeability of the parent drug across biological barriers, such as the cornea, to improve its local availability.

The cornea presents a significant barrier to drug absorption. Studies using freshly excised rabbit corneas have been instrumental in assessing the permeability of acyclovir and its prodrugs. researchgate.netnih.gov The L-serine ester of acyclovir (SACV) exhibited significantly higher corneal permeability compared to acyclovir itself and other prodrugs like AACV, SSACV, and CACV. researchgate.netnih.gov In vivo studies in rabbits using a topical well model and microdialysis further confirmed that amino acid ester prodrugs of acyclovir were absorbed through the cornea, with SACV showing promising results. arvojournals.orgnih.gov

The permeability values for various acyclovir prodrugs across the isolated rabbit cornea are presented in the table below.

| Compound (1 mM) | Apparent Permeability (Papp) (cm/s x 10⁻⁶) |

| Acyclovir (ACV) | ~1.5 |

| This compound (AACV) | ~1.5 |

| L-serine-succinate-ACV (SSACV) | ~0.5 |

| L-serine-ACV (SACV) | ~4.5 |

| L-cysteine-ACV (CACV) | ~0.8 |

Note: Data is estimated from graphical representations in the source material. researchgate.net

Several factors contribute to the enhanced permeability of acyclovir prodrugs. A key factor is their recognition by and interaction with multiple nutrient transporters on the corneal epithelium. researchgate.netnih.gov As discussed earlier, the ability of a prodrug to be transported by systems like ASCT1 and B⁰,+ significantly impacts its flux across the cornea.

Another critical factor is the stability of the prodrug in the local environment. The prodrug must be stable enough to reach the target transporters before being hydrolyzed back to the parent drug. The enzymatic stability of acyclovir prodrugs has been evaluated in corneal tissue homogenates. nih.govnih.gov

The half-lives of different prodrugs in corneal homogenate vary, indicating different rates of enzymatic conversion. nih.govnih.gov For instance, AACV was found to be rapidly converted to acyclovir, with complete degradation occurring in less than 5 minutes. nih.govnih.gov In contrast, SACV exhibited a much longer half-life of approximately 9.2 hours, allowing more of the intact prodrug to be available for transport across the cornea. nih.govnih.gov This balance between stability and eventual conversion to the active drug is crucial for the success of a prodrug strategy.

The table below shows the half-lives of various acyclovir prodrugs in corneal tissue homogenate.

| Prodrug | Half-life (t₁/₂) in Corneal Homogenate (hours) |

| This compound (AACV) | < 0.08 (complete degradation before 5 min) nih.govnih.gov |

| L-serine-succinate-ACV (SSACV) | 3.5 ± 0.4 nih.govnih.gov |

| L-serine-ACV (SACV) | 9.2 ± 0.6 nih.govnih.gov |

| L-cysteine-ACV (CACV) | 1.8 ± 0.1 nih.govnih.gov |

Novel Strategies for Enhanced Cellular Uptake

A significant advancement in enhancing the cellular uptake of Acyclovir involves a synergistic strategy that combines transporter-targeting with lipid conjugation. This dual approach aims to harness the benefits of both carrier-mediated transport and increased lipophilicity to improve drug permeation across cellular membranes. Research in this area has led to the design and synthesis of novel prodrugs where Acyclovir is conjugated to both a transporter-specific ligand and a lipid moiety. nih.govarvojournals.org

The core principle of this strategy is that the targeting moiety guides the prodrug to specific transporters on the cell surface, such as the sodium-dependent multivitamin transporter (SMVT) or peptide transporters, while the lipid component facilitates improved membrane interaction and passive diffusion. nih.govarvojournals.orgmdpi.com This combination can lead to a greater increase in cellular accumulation than either a transporter-targeted prodrug or a lipid prodrug alone. arvojournals.org

Detailed research findings have demonstrated the potential of this combined approach. In one line of investigation, prodrugs of Acyclovir were synthesized by conjugating it with both biotin (B1667282) (to target the SMVT) and a lipid, such as ricinoleic acid or 12-hydroxystearic acid. nih.gov To understand the individual and combined effects, researchers synthesized and compared the cellular uptake of the dual-prodrug (e.g., Biotin-Ricinoleicacid-Acyclovir, B-R-ACV) with that of single-moiety prodrugs (Biotin-ACV, B-ACV; Ricinoleicacid-ACV, R-ACV) and the parent drug, Acyclovir (ACV). nih.govarvojournals.org

Cellular accumulation studies conducted in Madin-Darby Canine Kidney (MDCK-MDR1) and human intestinal Caco-2 cell lines revealed that the targeted lipid prodrugs exhibited significantly higher cellular uptake. nih.gov For instance, the uptake of B-R-ACV was approximately 9 to 9.5 times greater than that of the parent drug, Acyclovir. nih.govarvojournals.org In comparison, the single prodrugs B-ACV and R-ACV showed a 6-fold and 4-fold increase in uptake, respectively, relative to Acyclovir. nih.gov This suggests a synergistic effect where the targeting ligand and the lipid moiety work together to enhance cellular entry. arvojournals.org

Further studies confirmed the involvement of the intended transporter. The affinity of these biotinylated lipid prodrugs for the SMVT was confirmed in MDCK-MDR1 cells, where B-R-ACV and Biotin-12Hydroxystearicacid-ACV (B-12HS-ACV) showed higher affinity for the transporter than the B-ACV prodrug. nih.gov The uptake of radiolabeled biotin was also shown to decrease in the presence of the biotinylated prodrugs, further indicating a carrier-mediated translocation mechanism via SMVT. nih.govresearchgate.net Another example of this combined strategy is the synthesis of Valine-Ricinoleicacid-Acyclovir (V-R-ACV), which targets peptide transporters with the valine moiety while leveraging the lipophilic properties of ricinoleic acid. arvojournals.org

These findings underscore the efficacy of a dual prodrug strategy. By simultaneously targeting specific cellular transporters and increasing the lipophilicity of Acyclovir, it is possible to achieve a substantial improvement in cellular absorption compared to single-prodrug modifications. nih.govarvojournals.org

Data Tables

Table 1: Cellular Uptake of Acyclovir and its Prodrugs in MDCK-MDR1 Cells

This table summarizes the relative increase in cellular uptake of various Acyclovir prodrugs compared to the parent drug, Acyclovir. The data highlights the synergistic effect of combining a transporter-targeting moiety (Biotin) with a lipid moiety (Ricinoleic Acid).

Source: Data compiled from studies on MDCK-MDR1 cell monolayers. nih.govarvojournals.org

Table 2: Affinity of Biotinylated Acyclovir Prodrugs for the Sodium-Dependent Multivitamin Transporter (SMVT)

This table shows the affinity (Ki, µM) of different biotinylated Acyclovir prodrugs for the SMVT in MDCK-MDR1 cells. A lower Ki value indicates a higher affinity.

Source: Data from studies on MDCK-MDR1 cells. nih.gov

In Vitro Antiviral Efficacy and Selective Action

Evaluation of Antiviral Activity Against Herpesviruses

The antiviral spectrum of Acyclovir (B1169) L-alaninate is primarily associated with the viruses susceptible to its active form, acyclovir. This includes several members of the Herpesviridae family. The prodrug itself is inactive but is designed for efficient conversion to the active antiviral agent. google.com

Acyclovir L-alaninate, designated as AACV in some studies, has demonstrated potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.govarvojournals.org In vitro testing has shown that AACV exhibits excellent antiviral efficacy, with a 50% effective concentration (EC₅₀) of 6.6 µM against HSV-1. nih.govarvojournals.org This activity is comparable to the parent drug, acyclovir, which showed an EC₅₀ of 7.1 µM in the same studies. nih.gov

This compound has been evaluated for its activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.govarvojournals.org While specific EC₅₀ values for the L-alaninate ester against VZV are not detailed in the provided research, related amino acid ester prodrugs of acyclovir have demonstrated efficacy against VZV. tandfonline.com Acyclovir itself is the standard treatment for VZV infections, and as this compound is a prodrug of acyclovir, its utility in this context is recognized. nih.govmdpi.com

Acyclovir's mechanism of action relies on phosphorylation by a virally encoded thymidine (B127349) kinase (TK). drugbank.com Viral strains that are deficient in this enzyme (TK-deficient) exhibit resistance to acyclovir. mdpi.comdrugbank.com However, strategies such as the phosphoramidate (B1195095) ProTide approach, which can be applied to acyclovir and its amino acid esters, have been shown to successfully bypass the need for the initial viral thymidine kinase phosphorylation step. This approach allows the compounds to retain antiviral potency against TK-deficient strains of HSV-1, HSV-2, and VZV.

The antiviral activity of this compound and other acyclovir prodrugs has been assessed against other herpesviruses.

Herpes Simplex Virus Type 2 (HSV-2): Amino acid ester prodrugs of acyclovir have been screened for activity against HSV-2. nih.gov Acyclovir, the active metabolite, is known to be potent against HSV-2. medchemexpress.com

Epstein-Barr Virus (EBV): Acyclovir demonstrates inhibitory activity against EBV replication. drugbank.comdovepress.com Prodrugs of acyclovir, including amino acid esters, have been evaluated for their efficacy against EBV. nih.govnih.gov While acyclovir's clinical impact on the duration of infectious mononucleosis symptoms can be limited, it does inhibit oropharyngeal EBV shedding. dovepress.comoup.com

Determination of Inhibitory Concentrations (EC₅₀) and Selectivity Indices (SI)

The in vitro potency of an antiviral agent is commonly expressed by its 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%. asm.org The selectivity index (SI) is a critical measure of an antiviral's therapeutic window, calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀ (SI = CC₅₀/EC₅₀). asm.org A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing toxicity to host cells.

For this compound (AACV), studies have determined these values against HSV-1, demonstrating its favorable profile compared to both the parent drug and valacyclovir (B1662844) (VACV), the L-valine ester of acyclovir. nih.gov

Table 1: In Vitro Antiviral Activity and Selectivity of this compound against HSV-1

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound (AACV) | 6.6 | >300 | 45 |

| Acyclovir (ACV) | 7.1 | >300 | >42 |

| Valacyclovir (VACV) | 9.1 | >300 | 30.3 |

Data sourced from studies on amino acid ester prodrugs of acyclovir. nih.gov

Correlation between Prodrug Activation and Antiviral Potency

The effectiveness of this compound is directly linked to its conversion into the active drug, acyclovir. nih.gov This bioactivation is a critical step for its antiviral potency. The prodrug is designed to be hydrolyzed, releasing acyclovir and the amino acid L-alanine.

Enzymatic hydrolysis studies are crucial in establishing this correlation. In corneal tissue homogenates, this compound (AACV) was found to be rapidly and readily converted to acyclovir, demonstrating complete degradation in under five minutes. nih.govarvojournals.org This rapid and efficient enzymatic conversion ensures the timely delivery of the active antiviral moiety to the site of infection, which is fundamental to its therapeutic effect. The ability of this compound to serve as an effective substrate for cellular esterases, thereby releasing acyclovir, is a primary determinant of its antiviral potency. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Modeling of Prodrug Structure and Bioconversion

Molecular modeling techniques are pivotal in understanding the three-dimensional structure of Acyclovir (B1169) L-alaninate and the mechanism of its bioconversion into the active drug, acyclovir. Acyclovir L-alaninate is synthesized by the esterification of acyclovir with the amino acid L-alanine. This structural modification is designed to enhance pharmacokinetic properties.

The bioconversion process involves the hydrolysis of the ester bond, releasing acyclovir and L-alanine. Molecular modeling, including molecular docking and dynamics simulations, allows researchers to visualize and analyze this process at an atomic level. mdpi.com These simulations can model the interaction of the prodrug with hydrolytic enzymes, such as human valacyclovirase, which is known to catalyze the conversion of amino acid ester prodrugs of acyclovir. mdpi.com Understanding the binding mode and affinity of the prodrug within the enzyme's active site is crucial for predicting its conversion rate and subsequent bioavailability. mdpi.com Computational methods provide a framework for elucidating the key parameters that influence the rate-determining step in this enzymatic activation, guiding the intelligent design of novel prodrugs. mdpi.com

Application of Density Functional Theory (DFT) Calculations in Prodrug Design

Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of prodrug design, DFT calculations provide critical information on chemical reactivity, kinetic stability, and the mechanisms of chemical reactions, such as hydrolysis. researchgate.netnih.gov

For acyclovir prodrugs, DFT has been extensively applied to study the mechanism of intramolecular acid-catalyzed hydrolysis. mdpi.comexo-ricerca.it This process is fundamental to the prodrug's ability to release acyclovir in a controlled manner. nih.gov The calculations can unravel the reaction pathway, identifying transition states and intermediates, which is essential for understanding the rate of drug release. mdpi.com By analyzing various prodrug candidates computationally, DFT helps in selecting structures with desirable hydrolysis profiles before undertaking costly and time-consuming synthesis and experimental testing. nih.gov

A key application of DFT in the study of this compound and related prodrugs is the determination of the rate-limiting step in the hydrolysis reaction. The acid-catalyzed hydrolysis of N-alkylmaleamic acids, which serve as linkers in some prodrug designs, generally proceeds through a multi-step mechanism involving the formation and subsequent collapse (or dissociation) of a tetrahedral intermediate. mdpi.comexo-ricerca.it

DFT calculations have revealed that the specific rate-limiting step is highly dependent on the nature of the amine leaving group (the drug moiety) and the solvent. mdpi.comexo-ricerca.it

In the gas phase, the formation of the tetrahedral intermediate is consistently the rate-limiting step for all related maleamic acid amides. exo-ricerca.it

In an aqueous environment, the situation is more complex. When the leaving group is a primary amine, the collapse of the tetrahedral intermediate is rate-limiting. exo-ricerca.it

Crucially, for prodrugs where the acyclovir moiety itself is the leaving group, DFT calculations establish that the formation of the tetrahedral intermediate is the rate-limiting step. exo-ricerca.itnih.gov

Table 1: DFT Findings on Hydrolysis Rate-Limiting Steps for Acyclovir Prodrugs

| Condition | Leaving Group | Rate-Limiting Step | Reference |

| Gas Phase | Any Amine | Tetrahedral Intermediate Formation | exo-ricerca.it |

| Aqueous Solution | Primary Amine | Tetrahedral Intermediate Collapse | exo-ricerca.it |

| Aqueous Solution | Acyclovir Moiety | Tetrahedral Intermediate Formation | exo-ricerca.itnih.gov |

Prediction of Hydrolysis Rates and Acyclovir Release Kinetics

A significant advantage of using DFT is its ability to predict the rate of hydrolysis and, consequently, the release kinetics of acyclovir from its prodrug form. By calculating the energy barriers associated with the rate-limiting step, researchers can predict the reaction rate and the half-life (t½) of the prodrug under specific conditions. nih.gov

For example, a computational study using DFT predicted the half-lives for four different acyclovir prodrugs based on their structural features, with results ranging from minutes to thousands of days, demonstrating the tunability of the release rate. nih.gov This predictive power provides a credible basis for designing prodrug systems with specific release characteristics, such as sustained release. nih.gov

Table 2: Predicted Half-Life (t½) of Acyclovir Prodrugs via DFT Calculations

| Prodrug Candidate | Predicted t½ | Reference |

| ProD 1 | 29.2 hours | nih.gov |

| ProD 2 | 6097 days | nih.gov |

| ProD 3 | 4.6 minutes | nih.gov |

| ProD 4 | 8.34 hours | nih.gov |

These theoretical predictions can then be validated against experimental data. In vitro studies on this compound (AACV) have measured its stability in various biological media. For instance, AACV was found to be readily converted to acyclovir in corneal tissue homogenate, with complete degradation occurring in under 5 minutes. nih.gov In buffer solutions, its stability is pH-dependent, with a half-life of 2.88 hours at pH 7.4. nih.gov The comparison between predicted and experimental rates is essential for refining computational models and ensuring their accuracy.

Table 3: Experimental Half-Life (t½) of this compound (AACV)

| Medium | pH | Half-Life (t½) | Reference |

| DPBS Buffer | 7.4 | 2.88 ± 0.07 hours | nih.gov |

| IPBS Perfusate | 7.4 | 2.2 ± 0.04 hours | nih.gov |

| Corneal Tissue Homogenate | - | < 5 minutes | nih.gov |

Pharmacokinetic Modeling and Simulation for Acyclovir Prodrugs

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. For acyclovir prodrugs, PK modeling and simulation are used to optimize dosing regimens and predict drug concentrations in plasma and target tissues. nih.govresearchgate.net

Models can range from simple one- or two-compartment models to more complex physiologically based pharmacokinetic (PBPK) models. asm.orgmedrxiv.org These models integrate data on the drug's physicochemical properties, in vitro hydrolysis rates, and in vivo data from preclinical studies. researchgate.net For instance, oral absorption studies in rats with this compound (AACV) showed it increased the area under the curve (AUC) of acyclovir by twofold compared to administering acyclovir alone. nih.gov

Table 4: In Vivo Pharmacokinetic Parameters of Acyclovir (Total) After Oral Administration of this compound (AACV) in Rats

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax(T) | 12.1 ± 1.8 | µM | nih.gov |

| Tmax(T) | 0.42 ± 0.14 | hours | nih.gov |

| AUCinf(T) | 14.1 ± 1.2 | µM*hr | nih.gov |

| λz | 0.52 ± 0.03 | hr⁻¹ | nih.gov |

Cmax(T): Maximum total plasma concentration of acyclovir. Tmax(T): Time to reach maximum concentration. AUCinf(T): Area under the concentration-time curve from zero to infinity. λz: Terminal elimination rate constant.

Simulations based on these models can predict the plasma concentration profiles for various dosing schedules. asm.org The goal is often to maintain the drug concentration above a minimum effective level, such as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), for a significant portion of the dosing interval to ensure therapeutic efficacy. medrxiv.orgasm.org By simulating different scenarios, PK modeling helps bridge the gap between preclinical data and clinical outcomes, facilitating the rational design of dosage regimens for acyclovir prodrugs. nih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography is the cornerstone for the separation, identification, and quantification of Acyclovir (B1169) L-alaninate and its related substances. The versatility of chromatographic techniques allows for the assessment of purity, the determination of concentration, and the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and quantifying the amount of Acyclovir L-alaninate in a sample. daicelpharmastandards.comresearchtrend.net HPLC methods are developed to separate the main compound from any impurities that may have formed during synthesis or degradation. daicelpharmastandards.com A typical HPLC system for this purpose utilizes a reversed-phase column, such as a C18 or a cyano (CN) stationary phase, coupled with a UV detector for analyte detection, commonly at a wavelength of 254 nm. researchtrend.netnih.govceu.es

The mobile phase composition, a critical parameter in HPLC, is carefully optimized to achieve efficient separation. A common approach involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic modifier like acetonitrile (B52724). researchtrend.netceu.es The method can be run in an isocratic mode (constant mobile phase composition) or a gradient mode (changing mobile phase composition) to ensure the effective elution of all components. nih.gov Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to demonstrate linearity, precision, accuracy, specificity, and robustness. researchtrend.net For instance, a validated HPLC method for acyclovir and its related compounds demonstrated linearity over a specific concentration range, ensuring that the response of the detector is proportional to the amount of the analyte. researchtrend.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 Luna column (4.6 x 250 mm) | nih.gov |

| Mobile Phase | Buffer and an organic modifier (e.g., acetonitrile/water) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Detection | UV at 254 nm | researchtrend.netnih.gov |

| Temperature | 45°C (column oven) | researchtrend.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

For unequivocal structural confirmation and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. daicelpharmastandards.comnih.gov This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. LC-MS/MS is particularly valuable for identifying the molecular weight of this compound and its fragments, thereby confirming its chemical structure. nih.gov

In a typical LC-MS/MS analysis, the compound is first separated by the LC system and then introduced into the mass spectrometer. The molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are detected. nih.gov By operating the mass spectrometer in tandem (MS/MS), specific precursor ions can be selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for structural elucidation. This technique provides a high degree of selectivity and sensitivity, making it suitable for the analysis of complex mixtures and for detecting trace-level impurities. ijirset.com For example, an LC-MS method was developed for the quantification of p-Toluenesulfonic acid in acyclovir, demonstrating the high sensitivity of this technique with a limit of detection at the parts-per-million (ppm) level. ijirset.com

Chiral Chromatography for Isomer Separation and Purity Assessment

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers (or diastereomers in the case of phosphoramidate (B1195095) prodrugs). nih.govacs.org Since different isomers can have distinct pharmacological and toxicological properties, it is crucial to separate and quantify them. wisdomlib.org Chiral chromatography is the primary method used for this purpose. nih.govacs.org

This specialized form of HPLC employs a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of this compound isomers. nih.govacs.org The choice of the mobile phase, which often consists of a mixture of solvents like acetonitrile, methanol (B129727), and water, is critical for achieving optimal resolution between the isomers. nih.govacs.org For instance, a study on phosphoramidate ProTide-Acyclovir demonstrated the successful separation of diastereomers using a cellulose-2 chiral column with an acetonitrile/water eluent. nih.govacs.org The resolution of the isomers is a key parameter that indicates the degree of separation achieved. nih.govacs.org

Table 2: Example of Chiral Chromatography Conditions for Isomer Separation

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Lux 5 μm Cellulose-2 | nih.govacs.org |

| Mobile Phase | Water:Acetonitrile (2:98) | nih.govacs.org |

| Alternative CSP | Lux 5 μm i-Amylose-3 | nih.govacs.org |

| Alternative Mobile Phase | Isopropyl alcohol:Methanol (5:95) | nih.govacs.org |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. nih.gov Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in the molecule and their chemical environment. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to piece together the structure. rsc.org

For phosphoramidate derivatives of this compound, Phosphorus-31 NMR (³¹P NMR) is particularly important. nih.gov It provides direct information about the phosphorus-containing part of the molecule and is instrumental in confirming the formation of the phosphoramidate linkage. The presence of two peaks in the ³¹P NMR spectrum of a synthesized batch indicates the presence of a mixture of two diastereomers. nih.gov

Table 3: Representative ¹H NMR Data for an this compound Analog

| Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| 1.4 ppm | doublet | CH₃ | nih.gov |

| 3.7–4.1 ppm | multiplet | CH₂CH₂, CH | nih.gov |

| 5.4 ppm | singlet | NCH₂O | nih.gov |

Other Analytical Techniques for Related Substance Control

Beyond the primary techniques, other analytical methods are employed to control related substances and potential impurities in this compound. Related substances can include starting materials, by-products from the synthesis, or degradation products. daicelpharmastandards.com Techniques like thin-layer chromatography (TLC) can be used for rapid screening and monitoring of reaction progress. nih.gov Capillary electrophoresis (CE) has also been shown to be a viable method for the separation and quantification of acyclovir and its related substance, guanine. psu.edu The control of these impurities is essential to ensure the safety and efficacy of the final drug product. ceu.es

Headspace Gas Chromatography (HS-GC) for Residual Solvents

A typical HS-GC method for a related compound, Acyclovir, involves dissolving the sample in a high-boiling point solvent like N,N-dimethylacetamide and heating it in a sealed vial to partition the volatile residual solvents into the headspace gas. researchgate.net This gas is then injected into the gas chromatograph for separation and quantification.

Table 1: Exemplary HS-GC Conditions for Residual Solvent Analysis in Acyclovir (as a proxy for this compound)

| Parameter | Condition |

| Column | DB-624 (30 m x 0.25 mm x 1.4 µm) |

| Carrier Gas | Nitrogen |

| Injector Temperature | Programmed to prevent degradation (e.g., 300°C) |

| Oven Temperature Program | Initial 40°C for 4 min, ramp at 30°C/min to 200°C, hold for 6 min |

| Detector | Flame Ionization Detector (FID) |

| Sample Solvent | N,N-dimethylacetamide |

This data is based on a study of Acyclovir and serves as a representative example. researchgate.net

The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity. filab.frich.org This classification dictates the acceptable limits of these solvents in pharmaceutical products.

Principles of Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. gmp-compliance.org The validation process for a method to quantify residual solvents in this compound would adhere to the ICH Q2 guidelines, which outline the key validation characteristics. ich.orggmp-compliance.org

Linearity, Accuracy, Precision, and Robustness

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ujconline.net For residual solvents, this would be established by preparing a series of standard solutions at different concentrations and analyzing them using the HS-GC method. The results are then plotted to determine the correlation coefficient, which should ideally be close to 1.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. pnrjournal.com It is typically assessed by spiking the sample with a known amount of the residual solvent at different concentration levels and calculating the percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pnrjournal.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. google.com This provides an indication of the method's reliability during normal usage. For an HS-GC method, this could involve varying parameters such as the oven temperature, carrier gas flow rate, or headspace equilibration time and observing the effect on the results.

Table 2: Typical Validation Parameters and Acceptance Criteria for a Residual Solvent Method

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80-120% |

| Precision (RSD) | ≤ 15% |

| Robustness | No significant impact on results from minor variations |

These are general acceptance criteria and may vary depending on the specific method and regulatory requirements.

Q & A

Basic: How can researchers formulate focused research questions to investigate Acyclovir L-Alaninate’s antiviral mechanisms?

Answer:

- Specificity: Define variables (e.g., viral replication inhibition, host-cell interactions) and specify dependent/independent variables (e.g., drug concentration vs. viral load reduction) .

- Complexity: Avoid yes/no questions; instead, ask, “How does this compound’s prodrug structure influence intracellular conversion rates in HSV-1-infected cells?” .

- Hypothesis Testing: Use background literature to justify mechanisms (e.g., phosphorylation kinetics) and design experiments to validate or refute hypotheses .

Advanced: What experimental strategies resolve contradictions in this compound’s oral bioavailability across preclinical studies?

Answer:

- In Vitro-In Vivo Correlation (IVIVC): Apply kinetic models (e.g., Q = kt for drug release analysis ) to compare dissolution profiles with pharmacokinetic data.

- Formulation Variables: Test bioavailability using niosomal formulations to enhance lymphatic uptake, as demonstrated in rabbit models (e.g., 2.5-fold increase in AUC vs. free drug) .

- Assay Validation: Cross-validate results using compendial methods (e.g., potentiometric titration ) and LC-MS to address variability in metabolite quantification.

Basic: What preclinical models are optimal for evaluating this compound’s efficacy in immunocompromised populations?

Answer:

- Animal Models: Use cyclophosphamide-induced immunosuppressed mice to mimic T-cell deficiency, monitoring HSV-2 lesion progression and viral shedding .

- Dose Optimization: Employ staggered dosing regimens (e.g., 20 mg/kg BID) to balance efficacy and toxicity in pediatric models .

- Endpoint Selection: Measure CD4+ counts and viral DNA reduction via qPCR to correlate drug exposure with immune recovery .

Advanced: How can researchers design analytical frameworks to study this compound’s degradation products under stress conditions?

Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use HPLC-PDA to identify degradation peaks .

- Structural Elucidation: Pair LC-MS/MS with NMR to characterize impurities (e.g., guanine derivatives from ester hydrolysis) .

- Stability-Indicating Methods: Validate assays per ICH guidelines, ensuring specificity for degradation products at ≥0.1% concentration .

Basic: What systematic approaches ensure comprehensive literature reviews for this compound research?

Answer:

- Database Selection: Use PubMed, SciFinder, and Embase with Boolean terms (e.g., “this compound AND pharmacokinetics NOT industrial”) .

- Source Evaluation: Prioritize peer-reviewed journals over preprint repositories; exclude non-validated sources (e.g., ) .

- Citation Management: Use Zotero or EndNote to track references and avoid plagiarism via software checks (e.g., Turnitin) .

Advanced: What pharmacokinetic modeling techniques predict this compound’s tissue distribution in CNS infections?

Answer:

- Compartmental Modeling: Fit plasma and CSF concentration-time data to a two-compartment model with first-order absorption (AIC < 2.0 preferred) .

- Parameter Estimation: Calculate Kₑ (elimination rate) and Vd (volume of distribution) using nonlinear regression (e.g., Phoenix WinNonlin) .

- Covariate Analysis: Adjust for blood-brain barrier permeability via logP values (e.g., logP = -1.2 limits CNS penetration) .

Basic: How should researchers address ethical considerations in this compound clinical trials?

Answer:

- Informed Consent: Disclose risks of nephrotoxicity (e.g., crystalluria incidence: 5–10% in high-dose cohorts) and hepatic monitoring protocols .

- Data Transparency: Share raw datasets (e.g., serum concentrations, adverse events) in public repositories (e.g., ClinicalTrials.gov ) with de-identification .

- Conflict of Interest: Declare funding sources (e.g., NIH grants vs. industry sponsors) in ethics submissions .

Advanced: What methodologies resolve discrepancies in this compound’s synergistic effects with other antivirals?

Answer:

- Isobolographic Analysis: Calculate combination indices (CI < 1 indicates synergy) for paired drugs (e.g., valacyclovir + L-Alaninate) in plaque reduction assays .

- Mechanistic Studies: Use siRNA knockdown to identify shared pathways (e.g., thymidine kinase activation) contributing to synergy .

- In Vivo Validation: Test combinations in HSV-1 encephalitis models, measuring survival rates and viral titers in brain homogenates .

Basic: How can researchers validate assay methods for quantifying this compound in biological matrices?

Answer:

- Linearity & Sensitivity: Ensure calibration curves (1–100 ng/mL) have R² > 0.99 and LOD ≤ 0.5 ng/mL via UV-spectrophotometry .

- Recovery Studies: Spike plasma samples with known concentrations (n=6 replicates); recovery rates should be 85–115% .

- Cross-Validation: Compare results across labs using standardized protocols (e.g., USP <1225>) .

Advanced: What experimental designs optimize this compound’s stability in topical formulations?

Answer:

- Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months, analyzing potency loss via HPLC (acceptance criteria: ≥90% label claim) .

- Excipient Screening: Test antioxidants (e.g., ascorbic acid) and chelators (e.g., EDTA) to inhibit ester hydrolysis .

- Release Kinetics: Model drug release using Higuchi kinetics (Q = k√t) to predict shelf-life and in vivo performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.